
6-amino-2-(2,4-difluoroanilino)-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as 6-amino-2-(2,4-difluoroanilino)-1H-pyrimidin-4-one is a chemical entity with specific properties and applications.
Méthodes De Préparation
The preparation methods for 6-amino-2-(2,4-difluoroanilino)-1H-pyrimidin-4-one involve synthetic routes and reaction conditions that are typically proprietary to the manufacturers. general methods for preparing similar compounds often include:
Synthetic Routes: These may involve multi-step organic synthesis, starting from readily available precursors and involving various chemical reactions such as condensation, cyclization, and functional group transformations.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the desired transformations.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized processes to ensure high yield and purity. This often includes the use of automated reactors and purification systems.
Analyse Des Réactions Chimiques
6-amino-2-(2,4-difluoroanilino)-1H-pyrimidin-4-one, like many organic compounds, can undergo various types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions: Reagents such as acids, bases, solvents, and catalysts are commonly used to facilitate these reactions. Conditions may include specific temperatures, pressures, and inert atmospheres.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. They may include various derivatives and functionalized compounds.
Applications De Recherche Scientifique
Chemistry: It may be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound could be used in biochemical assays or as a probe to study biological processes.
Medicine: It may have potential therapeutic applications, although specific details would require further research.
Industry: The compound could be used in the development of new materials, coatings, or other industrial products.
Mécanisme D'action
The mechanism of action of 6-amino-2-(2,4-difluoroanilino)-1H-pyrimidin-4-one would depend on its specific chemical structure and the context in which it is used. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
6-amino-2-(2,4-difluoroanilino)-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include other organic molecules with comparable reactivity or applications.
Uniqueness: The specific properties and applications of this compound would distinguish it from other compounds. This could include its reactivity, stability, or specific interactions with biological targets.
Propriétés
IUPAC Name |
6-amino-2-(2,4-difluoroanilino)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-5-1-2-7(6(12)3-5)14-10-15-8(13)4-9(17)16-10/h1-4H,(H4,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKOMQYZHYMRRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC2=NC(=O)C=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)NC2=NC(=O)C=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
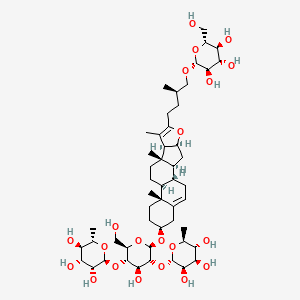
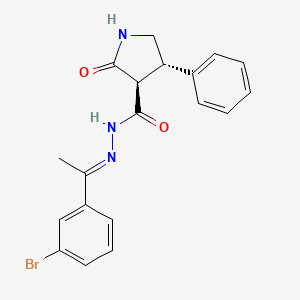
![N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]thiophene-2-sulfonamide](/img/structure/B8061740.png)
![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine hydrobromide](/img/structure/B8061753.png)
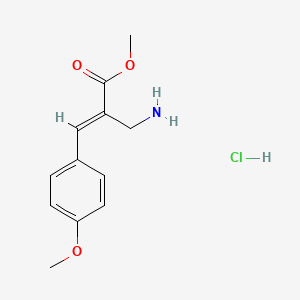
![methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B8061762.png)
![(3S,3AR,5S,6aS,7S)-1-Methyl-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B8061771.png)
![(3S,3AR,5S,6aS,7S)-7-(Hydroxymethyl)hexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B8061772.png)
![methyl 5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8061776.png)
![methyl 2,5-dimethyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8061784.png)
![2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B8061798.png)
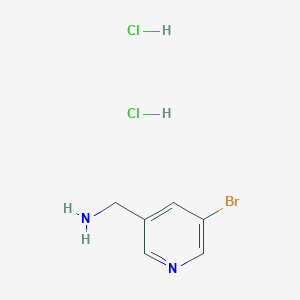
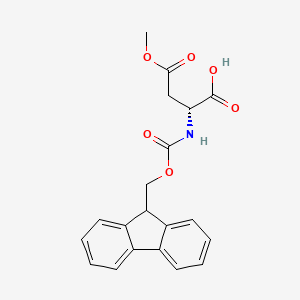
![2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID](/img/structure/B8061818.png)
